molecular formula C13H16BF4NO2 B7952743 4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline

4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline

Cat. No.: B7952743
M. Wt: 305.08 g/mol
InChI Key: YEISGRZUGZBQJW-UHFFFAOYSA-N
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Description

4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine, boron, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Boronate Ester: The reaction of 4-fluoro-2-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step forms the boronate ester intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions.

    Final Coupling Reaction: The final step involves coupling the boronate ester intermediate with the trifluoromethylated aniline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.

Scientific Research Applications

4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The boronate ester moiety can also participate in covalent bonding with biological molecules, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-Fluoro-5-(trifluoromethyl)aniline
  • 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline

Uniqueness

4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline is unique due to the combination of its fluorine, boron, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF4NO2/c1-11(2)12(3,4)21-14(20-11)8-6-9(15)7(5-10(8)19)13(16,17)18/h5-6H,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEISGRZUGZBQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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